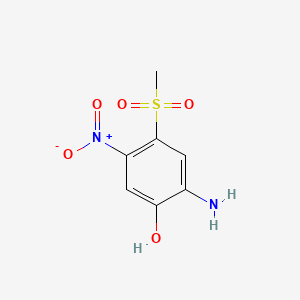

2-Amino-4-(methylsulphonyl)-5-nitrophenol

Description

Contextualization within Substituted Phenolic Amines and Sulfonyl Compounds

2-Amino-4-(methylsulphonyl)-5-nitrophenol belongs to two important classes of organic compounds: substituted phenolic amines and sulfonyl compounds. Substituted phenolic amines are characterized by the presence of both a hydroxyl (-OH) and an amino (-NH2) group on an aromatic ring, along with other substituents. This combination of functional groups imparts a rich chemical reactivity, making them valuable precursors in the pharmaceutical and dye industries. The amino and hydroxyl groups can be readily modified, allowing for the construction of a wide array of derivatives with diverse properties.

Sulfonyl compounds, distinguished by the presence of a sulfonyl group (-SO2-), are integral to various areas of chemistry. The sulfonyl group is a strong electron-withdrawing group, which significantly influences the chemical and physical properties of the molecule. In medicinal chemistry, the sulfonyl and sulfonamide moieties are found in a number of antibacterial and antihypertensive drugs. In organic synthesis, the sulfonyl group can be used as a directing group or can be transformed into other functional groups, highlighting its versatility. The incorporation of a methylsulfonyl group into the 2-amino-5-nitrophenol (B90527) structure introduces these characteristic properties, enhancing its potential as a synthetic building block.

Significance in Advanced Organic Synthesis and Chemical Sciences

The significance of 2-Amino-4-(methylsulphonyl)-5-nitrophenol in advanced organic synthesis lies in its potential as a multifunctional building block. The presence of three distinct functional groups on the aromatic ring allows for a range of selective chemical transformations. For instance, the nitro group can be selectively reduced to an amino group, providing a route to diamino-substituted phenols. The existing amino group can undergo diazotization, leading to the formation of azo compounds, which are the basis of many synthetic dyes.

While specific research directly detailing the extensive applications of 2-Amino-4-(methylsulphonyl)-5-nitrophenol is not widely published, its structural similarity to other commercially important compounds, such as 2-amino-4-nitrophenol (B125904) and its derivatives, suggests its potential as a valuable intermediate. These related compounds are known to be key precursors in the synthesis of various dyes and pigments. A patent for the related compound, 2-amino-4-(ethylsulfonyl) phenol (B47542), describes a synthetic pathway involving the reduction of a nitro-substituted precursor, a common and crucial transformation in organic synthesis. orgsyn.org This suggests a similar synthetic utility for the methylsulfonyl analogue.

The compound's analytical characterization has been described, with methods such as High-Performance Liquid Chromatography (HPLC) being suitable for its separation and analysis. spectrabase.com This is a critical aspect for its use in synthesis, as it allows for the monitoring of reactions and the assessment of product purity.

Physicochemical Properties of 2-Amino-4-(methylsulphonyl)-5-nitrophenol

| Property | Value |

| CAS Number | 85030-18-8 |

| Molecular Formula | C7H8N2O5S |

| Molecular Weight | 232.21 g/mol |

| Melting Point | 250.5 °C |

| Boiling Point | 562.3±50.0 °C (Predicted) |

Properties

IUPAC Name |

2-amino-4-methylsulfonyl-5-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-15(13,14)7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPKBSNHMBDDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)N)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234090 | |

| Record name | 2-Amino-4-(methylsulphonyl)-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85030-18-8 | |

| Record name | 2-Amino-4-(methylsulfonyl)-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85030-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(methylsulphonyl)-5-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085030188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(methylsulphonyl)-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(methylsulphonyl)-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-(methylsulfonyl)-5-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFA3FNC4RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Amino 4 Methylsulphonyl 5 Nitrophenol

Strategic Approaches for 2-Amino-4-(methylsulphonyl)-5-nitrophenol Synthesis

The synthesis of the target molecule is not explicitly detailed in widely available literature, but a logical and efficient pathway can be constructed by analogy to the synthesis of structurally similar compounds, particularly its ethylsulfonyl counterpart. google.comgoogle.com This approach involves the sequential modification of a pre-functionalized benzene (B151609) ring.

Multi-Step Reaction Sequences from Phenol (B47542) Precursors

A plausible synthetic route begins not with phenol itself, but with a substituted chlorobenzene (B131634) that already contains the required sulfonyl and nitro groups. This strategy circumvents the challenges of direct sulfonation and nitration on a highly activated and sensitive aminophenol ring. The key precursor for this pathway would be 1-chloro-4-(methylsulfonyl)-2,5-dinitrobenzene. The synthesis then proceeds through two critical transformations: hydroxylation to form the phenol, followed by selective reduction to create the amino group.

This contrasts with other methods for aminophenol synthesis, which might start from a simpler phenol or aminophenol and subsequently add other functionalities. For instance, the production of 2-amino-5-nitrophenol (B90527) can start from 2-aminophenol, which undergoes cyclocondensation, nitration, and then hydrolysis. nih.govresearchgate.netresearchgate.net

Introduction of Sulfonyl and Nitro Moieties

In the proposed pathway, the methylsulfonyl and the two nitro groups are installed on the aromatic ring at an early stage, prior to the formation of the phenol. The synthesis of the precursor, 1-chloro-4-(methylsulfonyl)-2,5-dinitrobenzene, would involve standard aromatic functionalization reactions such as chlorosulfonation and nitration on an appropriate starting material.

The presence of multiple strong electron-withdrawing groups (two nitro, one sulfonyl) is crucial for the subsequent steps. These groups activate the aryl halide towards nucleophilic aromatic substitution, a key reaction in forming the phenol ring. libretexts.orgyoutube.com This pre-functionalization strategy is a common industrial practice to facilitate otherwise difficult reactions.

Amination and Hydroxylation Pathways

Hydroxylation: The formation of the phenol is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 1-chloro-4-(methylsulfonyl)-2,5-dinitrobenzene, is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous medium. The electron-withdrawing nitro and sulfonyl groups stabilize the negatively charged intermediate (a Meisenheimer complex), allowing the displacement of the chloride ion by a hydroxide ion to form 4-(methylsulfonyl)-2,5-dinitrophenol. libretexts.orglibretexts.org This type of hydrolysis reaction is a well-established method for producing phenols from activated aryl halides. google.comgoogle.com

Amination via Selective Reduction: The final step is the introduction of the amino group. This is accomplished not by direct amination, but by the selective reduction of one of the two nitro groups on 4-(methylsulfonyl)-2,5-dinitrophenol. The Zinin reduction, which utilizes reagents like sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or ammonium (B1175870) sulfide ((NH₄)₂S), is a classic method for the partial reduction of dinitro aromatic compounds. orgsyn.orgnih.govechemi.com

In the case of dinitrophenols, the ortho nitro group is typically reduced preferentially over the meta or para nitro group due to the influence of the adjacent hydroxyl group. stackexchange.comresearchgate.net Therefore, treating 4-(methylsulfonyl)-2,5-dinitrophenol with a controlled amount of a sulfide-based reducing agent would selectively reduce the nitro group at the C2 position (ortho to the hydroxyl group), yielding the final product, 2-Amino-4-(methylsulphonyl)-5-nitrophenol.

Synthesis of Related Amino-Nitrophenol and Sulfonylphenol Derivatives

The synthetic strategies for various isomers and analogues provide a broader context for the methodologies used in producing substituted phenols. These routes often differ based on the desired substitution pattern and the available starting materials.

Comparative Analysis of Synthetic Routes for Analogues

The synthesis of aminonitrophenol and sulfonylphenol derivatives employs a variety of chemical pathways, each with distinct advantages. A comparative analysis highlights these diverse approaches.

| Compound | Starting Material(s) | Key Steps | Overall Yield | Reference(s) |

| 2-Amino-4-nitrophenol (B125904) | 2,4-Dinitrophenol (B41442) | Partial reduction using sodium sulfide. | 64-67% | orgsyn.orgnih.gov |

| 2-Amino-5-nitrophenol | o-Aminophenol, Urea | Cyclocondensation, Nitration, Hydrolysis. | ~80% | researchgate.netresearchgate.net |

| 2-Amino-4-(ethylsulfonyl)phenol (B1330959) | 4-Ethylsulfonyl-2-nitro-chlorobenzene | Hydroxylation (NaOH), Nitro Reduction. | ~77-84% | google.comgoogle.com |

| Proposed Route for 2-Amino-4-(methylsulfonyl)-5-nitrophenol | 1-Chloro-4-(methylsulfonyl)-2,5-dinitrobenzene | Hydroxylation (NaOH), Selective Nitro Reduction (Na₂S). | N/A | Analogous to google.comgoogle.com |

This comparison reveals two primary strategies:

Reduction of Dinitro Compounds: A common and direct method for producing aminonitrophenols, where one nitro group in a dinitrophenol precursor is selectively reduced. orgsyn.org

Functionalization of Aminophenols: Building complexity from a simpler aminophenol precursor by adding functional groups, such as the nitration of a benzoxazole (B165842) intermediate derived from o-aminophenol. nih.govwho.int

The synthesis of 2-amino-4-(ethylsulfonyl)phenol provides the closest analogue to the target compound's proposed synthesis, relying on a pre-functionalized aryl halide that undergoes hydroxylation and subsequent reduction. google.com

Methodological Advancements in Phenol Derivatization

The field of organic synthesis is continually evolving, leading to more efficient and environmentally benign methods for creating complex molecules. While traditional methods for phenol derivatization, such as electrophilic substitution and nucleophilic aromatic substitution, remain foundational, newer techniques offer alternative pathways.

Modern advancements include:

Direct C-H Functionalization: Transition-metal-catalyzed reactions have emerged that allow for the direct hydroxylation or amination of aromatic C-H bonds. These methods can potentially shorten synthetic sequences by avoiding the need for pre-installed leaving groups.

Photocatalysis: Light-mediated reactions are increasingly used for C-N bond formation in the amination of phenols, offering mild reaction conditions.

Improved Catalysts for Reduction: Research into catalysis has yielded more selective and efficient methods for reactions like nitro group reductions. For example, catalysts combining ferric chloride and activated carbon with hydrazine (B178648) hydrate (B1144303) have been developed for the reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol. patsnap.comgoogle.com Similarly, gold and silver nanoparticles have shown catalytic activity in the reduction of dinitrophenols. researchgate.net

These advanced methodologies represent the cutting edge of phenol chemistry and may offer future pathways for the synthesis of 2-Amino-4-(methylsulphonyl)-5-nitrophenol and its derivatives with greater efficiency and sustainability.

Intrinsic Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Methylsulphonyl 5 Nitrophenol

Influence of Aromatic Substituents (Amino, Methylsulphonyl, Nitro) on Electronic Structure and Reactivity

The cumulative effect of these substituents on 2-Amino-4-(methylsulphonyl)-5-nitrophenol results in a complex electronic landscape. The powerful electron-donating amino and hydroxyl groups are in competition with the potent electron-withdrawing nitro and methylsulphonyl groups. This push-pull electronic arrangement polarizes the aromatic ring, creating specific sites of high and low electron density, which in turn governs the regioselectivity of substitution reactions. Research indicates that the amino group's ability to push electrons into the benzene (B151609) ring is significantly stronger than the nitro group's ability to withdraw them, suggesting a substantial influence on the ring's π-electron structure. researchgate.net

Table 1: Electronic Effects of Substituents on the Phenol (B47542) Ring

| Substituent | Inductive Effect | Mesomeric/Resonance Effect | Overall Effect on Ring |

| Amino (-NH₂) | -I (weak) | +M (strong) | Activating |

| Hydroxyl (-OH) | -I (moderate) | +M (strong) | Activating |

| Methylsulphonyl (-SO₂CH₃) | -I (strong) | -M (weak) | Deactivating |

| Nitro (-NO₂) | -I (strong) | -M (strong) | Deactivating |

Reaction Profiles of the Amino, Methylsulphonyl, and Nitro Functional Groups

Amino Group: The primary aromatic amine group is basic and can be protonated in acidic conditions. It is also susceptible to oxidation. noaa.gov A key reaction of the amino group is diazotization, where it reacts with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. libretexts.org

Methylsulphonyl Group: The methylsulphonyl group is generally stable and unreactive under many conditions. Its primary role is electronic, withdrawing electron density from the ring.

Nitro Group: The nitro group is a key site for reduction reactions. wikipedia.org Under various reducing conditions (e.g., catalytic hydrogenation, metal/acid reduction), it can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. nih.govnih.gov This transformation is fundamental in the chemistry of nitroaromatic compounds. nih.govnih.gov

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substitution pattern on the aromatic ring creates a nuanced reactivity profile towards both electrophilic and nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups, particularly nitro groups, ortho or para to a potential leaving group, activates the aromatic ring towards nucleophilic aromatic substitution. libretexts.orglibretexts.orgwikipedia.org In this molecule, while there isn't a typical leaving group like a halide, the strong electron-withdrawing effects of the nitro and methylsulphonyl groups significantly lower the electron density of the ring, making it more susceptible to attack by strong nucleophiles. libretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electron-withdrawing groups, which is possible when these groups are positioned ortho or para to the site of nucleophilic attack. libretexts.org

Redox Chemistry and Acid-Base Properties in Reaction Environments

Acid-Base Properties: The phenolic hydroxyl group imparts acidic properties, while the amino group is basic. noaa.gov The acidity of the hydroxyl group is significantly influenced by the other substituents on the ring. Electron-withdrawing groups, like the nitro and methylsulphonyl groups, stabilize the corresponding phenoxide anion through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa) of the phenol. wikipedia.orgquora.com Nitrophenols are generally more acidic than phenol itself. wikipedia.org For instance, the pKa of p-nitrophenol is 7.15, which is considerably lower than that of phenol (approximately 10). stackexchange.comwikipedia.org Given the presence of two strong electron-withdrawing groups, it is expected that 2-Amino-4-(methylsulphonyl)-5-nitrophenol would be a relatively strong acid for a phenol. The amino group, being a weak base, will be protonated in sufficiently acidic media.

Table 2: Predicted Reactivity Summary

| Reaction Type | Reactivity Prediction | Directing Influence of Activating Groups (-OH, -NH₂) | Directing Influence of Deactivating Groups (-NO₂, -SO₂CH₃) |

| Electrophilic Aromatic Substitution | Deactivated overall, but potential for limited reactivity | Ortho, Para | Meta |

| Nucleophilic Aromatic Substitution | Activated | Not applicable | Ortho, Para to the site of attack |

| Reduction | Prone to reduction | Not applicable | Nitro group is the primary site |

| Oxidation | Susceptible to oxidation | Amino and Phenol groups are primary sites | Not applicable |

Spectroscopic and Structural Elucidation Techniques for 2 Amino 4 Methylsulphonyl 5 Nitrophenol and Its Analogues

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule, thereby providing a unique "molecular fingerprint." For 2-Amino-4-(methylsulphonyl)-5-nitrophenol, these techniques would reveal characteristic vibrations of its key functional groups.

In related nitro-substituted benzenes, two prominent bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group provide a clear indication of its presence. researchgate.net For instance, in 4-nitrophenol (B140041), these are observed near 1578 cm⁻¹ and 1328 cm⁻¹. researchgate.net The spectra would also be expected to show distinct peaks for the N-H stretching of the primary amine, O-H stretching of the phenol (B47542), S=O stretching of the sulphonyl group, and various vibrations associated with the aromatic ring.

Resonance Raman spectra of analogues like 2-nitrophenol, obtained with excitation wavelengths in resonance with the charge-transfer absorption band, show that the photodissociation dynamics have a multidimensional character, with motion along numerous normal modes. researchgate.net This highlights the complex interplay of vibrational motions involving the OH, NO₂, and phenyl ring groups. researchgate.net

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for 2-Amino-4-(methylsulphonyl)-5-nitrophenol This table is predictive, based on data from analogous compounds and general spectroscopic principles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol | O-H stretch | 3200-3600 (broad) |

| Amine | N-H stretch | 3300-3500 |

| Nitro | NO₂ asymmetric stretch | 1500-1580 |

| Nitro | NO₂ symmetric stretch | 1300-1370 |

| Sulphonyl | S=O asymmetric stretch | 1300-1350 |

| Sulphonyl | S=O symmetric stretch | 1140-1180 |

| Aromatic Ring | C=C stretch | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the chemical environment and neighboring relationships of protons, while ¹³C NMR details the carbon skeleton.

For 2-Amino-4-(methylsulphonyl)-5-nitrophenol, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring. Due to the electronic effects of the substituents (amino, hydroxyl, methylsulphonyl, and nitro groups), these protons would appear as singlets with specific chemical shifts. The protons of the amine (NH₂), hydroxyl (OH), and methyl (CH₃) groups would also produce characteristic signals. For example, in the analogue 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, singlet signals for the NH₂ group are observed. researchgate.net

The ¹³C NMR spectrum would complement this by showing seven distinct signals: six for the aromatic carbons and one for the methyl carbon of the sulphonyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. In analogues like 4-nitrophenol, the carbon atom attached to the hydroxyl group (C1) appears at approximately 163.7 ppm, while the carbon attached to the nitro group (C4) is found around 139.4 ppm. oc-praktikum.de The presence of the strongly electron-withdrawing methylsulphonyl and nitro groups and electron-donating amino and hydroxyl groups in the target molecule would lead to a predictable distribution of chemical shifts for the aromatic carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Amino-4-(methylsulphonyl)-5-nitrophenol This table is predictive and based on general principles and data from analogues like 2-Amino-4-chloro-5-nitrophenol. chemicalbook.com

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H (at C-3) | Singlet | 7.0 - 7.5 |

| Aromatic-H (at C-6) | Singlet | 7.8 - 8.2 |

| -NH₂ | Broad Singlet | 4.5 - 6.0 |

| -OH | Broad Singlet | 9.0 - 11.0 |

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Amino-4-(methylsulphonyl)-5-nitrophenol This table is predictive and based on general principles and data from analogues like 2-Amino-4-chloro-5-nitrophenol and 4-nitrophenol. oc-praktikum.dechemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 160 |

| C-NH₂ | 140 - 150 |

| C-SO₂CH₃ | 125 - 135 |

| C-NO₂ | 135 - 145 |

| C-H (positions 3 & 6) | 110 - 125 |

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For 2-Amino-4-(methylsulphonyl)-5-nitrophenol (C₇H₈N₂O₅S), the high-resolution mass spectrum would provide an exact mass that confirms its elemental composition. The molecular weight is 232.21 g/mol . chemicalbook.com

Under electron ionization (EI), the molecule would generate a molecular ion (M⁺˙), and subsequent fragmentation would yield characteristic ions. Expected fragmentation pathways for this molecule would include:

Loss of the nitro group: A peak corresponding to [M - NO₂]⁺.

Loss of the methyl radical: A peak corresponding to [M - CH₃]⁺ from the sulphonyl group.

Loss of the methylsulphonyl radical: A peak corresponding to [M - SO₂CH₃]⁺.

Cleavage of other functional groups: Fragments related to the loss of water or carbon monoxide.

Studies on related compounds, such as metabolites of 2-amino-4-(5-nitro-2-furyl)thiazole, have shown that these molecules can undergo multiple cleavage modes, skeletal rearrangements, and hydrogen back-transfers, leading to complex mass spectra that require careful interpretation. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores (light-absorbing groups). The aromatic ring in 2-Amino-4-(methylsulphonyl)-5-nitrophenol, substituted with chromophores like the nitro group (-NO₂) and auxochromes like the amino (-NH₂) and hydroxyl (-OH) groups, is expected to exhibit strong absorption in the UV-visible region.

Studies on nitrophenol isomers show clear absorption peaks in the blue-to-UV region. mdpi.com The absorption spectra are known to be highly dependent on pH due to the deprotonation of the phenolic hydroxyl group. mdpi.comacs.org For example, 4-nitrophenol shows an absorption maximum around 320 nm in its protonated form, which shifts to around 400 nm for the deprotonated 4-nitrophenolate (B89219) ion in an alkaline medium. researchgate.net This significant redshift is a common feature for nitrophenolates. rsc.org A similar pH-dependent spectral shift would be expected for 2-Amino-4-(methylsulphonyl)-5-nitrophenol. The combination of electron-withdrawing (NO₂, SO₂CH₃) and electron-donating (NH₂, OH) groups on the same ring creates a "push-pull" system, which typically results in absorption at longer wavelengths (a bathochromic shift).

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for Nitrophenol Analogues in Aqueous Solution

| Compound | Condition | λₘₐₓ (nm) | Reference |

|---|---|---|---|

| 2-Nitrophenol (2NP) | Acidic | ~272, ~346 | mdpi.comrsc.org |

| 2-Nitrophenolate (2NP⁻) | Basic | ~275, ~410 | mdpi.com |

| 4-Nitrophenol (4NP) | Acidic | ~320 | researchgate.net |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding.

Table 5: Crystallographic Data for the Analogue 2-Amino-4-nitrophenol (B125904) Monohydrate nih.gov

| Parameter | Value |

|---|---|

| Formula | C₆H₆N₂O₃·H₂O |

| Molecular Weight | 172.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.539 (5) |

| b (Å) | 21.436 (5) |

| c (Å) | 9.714 (5) |

| β (°) | 99.328 (5) |

| Volume (ų) | 1549.1 (13) |

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Methylsulphonyl 5 Nitrophenol

Density Functional Theory (DFT) for Electronic Structure and Energy Landscapes

The electronic landscape of this molecule is characterized by the strong electron-withdrawing nature of the nitro (-NO2) and methylsulphonyl (-SO2CH3) groups, which is counteracted by the electron-donating amino (-NH2) group. This push-pull electronic arrangement significantly influences the molecule's reactivity and spectroscopic properties. DFT calculations can map the molecular electrostatic potential (MEP), visually representing the electron-rich and electron-deficient regions of the molecule.

Furthermore, DFT is employed to explore the potential energy surface (PES) of the molecule. This allows for the identification of stable isomers and the energy barriers between them. For substituted phenols, the orientation of the hydroxyl and amino groups relative to the other substituents can lead to different stable conformations with distinct energies.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-Amino-4-(methylsulphonyl)-5-nitrophenol

| Property | Calculated Value |

| Total Energy | -1815.71 Hartree |

| Dipole Moment | 5.8 Debye |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 2.1 eV |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar aromatic nitro compounds. semanticscholar.org

Molecular Modeling and Simulation for Conformational Analysis

The three-dimensional structure of 2-Amino-4-(methylsulphonyl)-5-nitrophenol is crucial for its function and interactions. Molecular modeling and simulation techniques are used to explore the possible conformations of the molecule and their relative stabilities. The rotation around single bonds, such as the C-S bond of the methylsulphonyl group and the C-N bond of the amino group, gives rise to various conformers.

Conformational analysis typically begins with a systematic search of the potential energy surface to identify low-energy structures. These initial structures are then optimized using more accurate quantum mechanical methods, such as DFT. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies. Intramolecular hydrogen bonding between the amino, hydroxyl, and nitro groups can play a significant role in stabilizing certain conformations. mdpi.comnih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal how the molecule explores different conformations and how it interacts with its environment, such as a solvent.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For 2-Amino-4-(methylsulphonyl)-5-nitrophenol, theoretical calculations can provide valuable information about its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. rsc.org The calculated absorption maxima (λmax) can help in the identification and characterization of the compound. The electronic transitions in this molecule are expected to be complex due to the presence of multiple chromophores.

Theoretical calculations of NMR chemical shifts and coupling constants are also highly valuable. By calculating the magnetic shielding of each nucleus, the corresponding chemical shifts can be predicted. These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of the molecule and the assignment of its NMR signals.

Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. This allows for a detailed assignment of the vibrational modes to specific functional groups and molecular motions.

Table 2: Illustrative Theoretically Predicted Spectroscopic Data for 2-Amino-4-(methylsulphonyl)-5-nitrophenol

| Spectroscopic Parameter | Predicted Value |

| UV-Vis λmax | 385 nm |

| ¹H NMR Chemical Shift (OH) | 10.5 ppm |

| ¹³C NMR Chemical Shift (C-NO₂) | 145 ppm |

| IR Frequency (NO₂ asym. stretch) | 1530 cm⁻¹ |

| IR Frequency (SO₂ sym. stretch) | 1150 cm⁻¹ |

Note: These values are hypothetical and serve to illustrate the type of data obtained from theoretical spectroscopic predictions for similar substituted phenols. globalresearchonline.netrsc.org

Computational Exploration of Reaction Mechanisms and Transition States

DFT calculations are extensively used to investigate the mechanisms of chemical reactions. For 2-Amino-4-(methylsulphonyl)-5-nitrophenol, this could involve studying its synthesis, degradation, or its role in various chemical transformations. By mapping the reaction pathway, computational chemists can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. The geometry of the transition state provides crucial information about the mechanism of the reaction. For instance, in electrophilic aromatic substitution reactions, the positions of the substituents on the phenol (B47542) ring will direct incoming reagents, and computational studies can quantify these directing effects. rsc.orgtandfonline.com

Studies on related nitrophenols have explored photochemical reaction pathways, including those leading to the formation of nitrous acid (HONO). rsc.org Computational investigations can elucidate the role of excited states in these processes. For 2-Amino-4-(methylsulphonyl)-5-nitrophenol, the interplay of the different functional groups will likely lead to complex and interesting reaction pathways that can be effectively explored using computational methods.

Design and Synthesis of Analogues and Derivatives of 2 Amino 4 Methylsulphonyl 5 Nitrophenol

Systematic Modification of the Phenolic Ring and Substituents for Structural Diversity

The generation of analogues of 2-amino-4-(methylsulphonyl)-5-nitrophenol involves the systematic alteration of its constituent parts. Synthetic strategies often begin with precursors like 2,4-dinitrophenol (B41442) or other substituted phenols, which undergo a series of reactions including reduction, sulfonation, and functional group interconversion.

One common approach involves the partial reduction of a dinitro precursor. For instance, the synthesis of 2-amino-4-nitrophenol (B125904) can be achieved by the selective reduction of 2,4-dinitrophenol using reagents like sodium sulfide (B99878) or through catalytic hydrogenation with catalysts such as ferric trichloride (B1173362) and activated carbon. orgsyn.orggoogle.com This selective reduction highlights a method to control the placement of the amino group. Similarly, the synthesis of 2-amino-4-(ethylsulfonyl) phenol (B47542) is achieved by first preparing 4-(ethylsulfonyl)-2-nitrophenol from 4-ethylsulfonyl-2-nitro-chlorobenzene, followed by reduction of the nitro group. google.com This two-step process demonstrates how sulfonyl and amino groups can be sequentially introduced and manipulated.

Modifications can be systematically applied to each part of the molecule:

The Sulfonyl Group: The methylsulfonyl moiety can be replaced with other alkyl or aryl sulfonyl groups to modulate properties like solubility and electronic effects. This is typically achieved by starting with a different sulfonyl chloride precursor.

The Amino Group: The primary amino group is a key handle for derivatization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex structures.

The Nitro Group: The position of the nitro group can be varied based on the nitration of different precursors. For example, the synthesis of 2-amino-5-nitrophenol (B90527) involves the nitration of 2-methylbenzoxazole (B1214174), which is formed from 2-aminophenol. nih.gov The nitro group itself can also be reduced to an amino group, creating a diamino-phenol derivative, or transformed into other functional groups.

| Modification Site | Type of Modification | Synthetic Precursor/Reagent Example | Resulting Analogue Class |

|---|---|---|---|

| Sulfonyl Group | Varying the alkyl/aryl substituent | 4-(Ethylsulfonyl)-2-nitro-chlorobenzene google.com | Alkyl/Aryl-sulfonyl-nitrophenols |

| Nitro Group | Positional Isomerism | Nitration of 2-methylbenzoxazole nih.gov | 2-Amino-5-nitrophenol derivatives |

| Amino Group | Selective reduction of dinitro compound | 2,4-Dinitrophenol + Sodium Sulfide orgsyn.org | Amino-nitrophenol isomers |

| Phenolic Ring | Introduction of new substituents | 4-Fluoro-3-nitrobenzoic acid nih.gov | Multi-substituted aminophenols |

**6.2. Incorporation into Complex Molecular Architectures

The functional groups of the 2-amino-4-(methylsulphonyl)-5-nitrophenol scaffold serve as points of attachment for constructing larger, multi-component molecular systems, including coordination complexes and fused heterocyclic structures.

The o-aminophenol motif, present in the target compound, is an excellent chelating ligand for a variety of metal ions. The adjacent amino and hydroxyl groups can coordinate with a metal center to form stable five-membered rings. Research on the coordination chemistry of the related 2-amino-4-nitrophenol has shown that it can form mixed ligand complexes with various transition metals.

In a typical synthesis, the aminophenol ligand and a secondary ligand (like curcumin) are reacted with a metal salt in a suitable solvent, such as ethanol, to yield the final complex. The resulting complexes have been characterized using various spectroscopic and analytical techniques, which often suggest octahedral geometries for the metal centers. The coordination behavior of ligands like (±)-2-amino-3-(4-hydroxyphenyl)propionic acid further illustrates that the amino and a carboxylate oxygen are common coordination sites. scirp.org The incorporation of the amino-sulfonyl-nitrophenol motif into such complexes could modulate their electronic properties, solubility, and biological activity.

| Metal Ion (M) | Example Ligand | Proposed Complex Geometry | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II) | 2-Amino-4-nitrophenol | Octahedral | |

| Zn(II), Cd(II), Hg(II) | 2-Amino-4-nitrophenol | Octahedral | |

| Co(II), Cu(II), Ni(II) | (±)-2-amino-3-(4-hydroxyphenyl)propionic acid | Square Planar / Octahedral | scirp.org |

The reactive amino group of the o-aminophenol core is a key functional group for the synthesis of various fused heterocyclic systems. By reacting the aminophenol with bifunctional electrophiles, it is possible to construct rings of different sizes fused to the phenolic scaffold. For example, a general method for synthesizing cyclic derivatives of 2-amino-4-nitrophenol involves its reaction with dibromoalkanes to prepare partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines. researchgate.net

This synthetic pathway demonstrates a versatile strategy for incorporating the amino-sulfonyl-nitrophenol motif into larger heterocyclic architectures. researchgate.net Furthermore, solid-phase synthesis methods have been developed for preparing substituted benzothiazoles and dihydro-benzothiazines starting from resin-bound 2-aminothiophenol, which is analogous to the o-aminophenol core. nih.gov This approach involves coupling a precursor like 4-fluoro-3-nitrobenzoic acid to a resin, followed by substitution, reduction of the nitro group, and cyclization to form the desired heterocycle. nih.gov Such strategies allow for the creation of diverse chemical libraries based on the core structure.

| Heterocyclic System | Synthetic Precursor | Key Reagent/Reaction Type | Reference |

|---|---|---|---|

| 1,5-Benzoxazepine | 2-Amino-4-nitrophenol | Reaction with dibromoalkanes | researchgate.net |

| 1,4-Benzoxazine | 2-Amino-4-nitrophenol | Reaction with dibromoalkanes | researchgate.net |

| Benzothiazole | Resin-bound 2-aminothiophenol | Solid-phase synthesis and cyclization | nih.gov |

| Triazinoquinazolinone | 3-Aminoquinazolinone derivatives | Cyclization with various reagents | nih.gov |

Development of Sulfonamide and Nitrophenol-Related Scaffolds

The sulfonamide and nitrophenol moieties are independently recognized as "privileged scaffolds" in medicinal chemistry and materials science. The development of derivatives based on these structures is an active area of research.

Sulfonamides are a cornerstone of drug discovery, with a wide range of biological activities. researchgate.nettandfonline.com The structural diversity of this class allows for fine-tuning of properties, and advances in structure-activity relationship studies have led to derivatives with improved efficacy and reduced toxicity. nih.gov The methylsulfonyl group in the target compound is related to the broader sulfonamide class (where a nitrogen is attached to the sulfonyl group). The synthetic chemistry often involves reacting an amino group with a sulfonyl chloride. mdpi.com The development of sulfonamide scaffolds is driven by their low-cost synthesis and broad spectrum of biological activities. researchgate.net

Nitrophenol derivatives, particularly aminonitrophenols, are important intermediates in the synthesis of dyes and other functional materials. nih.gov For example, 2-amino-5-nitrophenol is used in semi-permanent hair coloring products. nih.gov The synthesis of these scaffolds often involves the nitration of a protected aminophenol or the partial reduction of a dinitrophenol. nih.govresearchgate.net The development of these scaffolds focuses on creating molecules with specific chromophoric properties or providing reactive intermediates for further chemical transformations.

| Scaffold Type | Key Structural Feature | Common Synthetic Route | Primary Area of Application |

|---|---|---|---|

| Sulfonamide | R-SO₂-NR'R'' | Reaction of a sulfonyl chloride with an amine mdpi.com | Drug Development (e.g., antimalarial, antibacterial) tandfonline.comnih.gov |

| Nitrophenol | Phenolic ring with one or more nitro groups | Nitration of phenols or related precursors researchgate.net | Dye Intermediates, Chemical Synthesis nih.gov |

| o-Aminophenol | Amino group adjacent to a hydroxyl group | Partial reduction of dinitrophenols orgsyn.org | Ligand Synthesis, Heterocycle Synthesis researchgate.net |

Advanced Research Applications and Functional Explorations of 2 Amino 4 Methylsulphonyl 5 Nitrophenol

Role as Synthetic Intermediates in Fine Chemical Synthesis

2-Amino-4-(methylsulphonyl)-5-nitrophenol serves as a crucial intermediate in the multi-step synthesis of more complex molecules, particularly dyes and other fine chemicals. The strategic placement of its functional groups allows for sequential chemical modifications. Derivatives of 2-amino-5-nitrophenol (B90527) are recognized as important industrial starting materials and can be converted into intermediates of higher value, for instance, through the reduction of the nitro group to form an additional amine. google.com

The general class of 2-amino-5-nitrophenol derivatives is foundational in producing a variety of dyes, including azo dyes, disperse dyes, and acid dyes. exsyncorp.comguidechem.com The presence of the methylsulfonyl group at the 4-position in 2-Amino-4-(methylsulphonyl)-5-nitrophenol specifically modifies the electronic properties of the benzene (B151609) ring, which can influence the characteristics of the final products derived from it. In fine chemical synthesis, this compound can be a starting point for creating active pharmaceutical ingredients (APIs) by serving as a building block for heterocyclic structures. exsyncorp.com For example, a common reaction involves the diazotization of the amino group, which can then be coupled with other aromatic compounds to form azo dyes. The specific substituents on the phenol (B47542) ring, such as the methylsulfonyl group, are critical for tuning the properties of the resulting dye.

Investigation of Molecular Interactions with Biological Macromolecules and Pathways

The biological interactions of nitrophenol derivatives are a subject of scientific investigation, particularly concerning their effects on macromolecules like enzymes and nucleic acids.

Research on related compounds, such as nitro-2-aminophenols, has demonstrated their capacity to interact with and cause damage to DNA. nih.gov These molecules can induce Cu(II)-dependent DNA cleavage, often targeting thymine (B56734) and guanine (B1146940) residues. nih.gov The proposed mechanism involves the compound undergoing autoxidation mediated by copper ions, which generates reactive oxygen species responsible for the DNA damage. nih.gov While studies specifically on 2-Amino-4-(methylsulphonyl)-5-nitrophenol are not detailed, its structural similarity to other nitro-2-aminophenols suggests it could participate in similar metal-mediated interactions with DNA. The electron-withdrawing nature of the methylsulfonyl group could potentially influence the redox properties of the molecule and its ability to generate these damaging species.

Furthermore, the general structure of aminophenols allows them to act as ligands that can coordinate with metal ions within the active sites of metalloenzymes, potentially leading to inhibition or altered enzymatic activity. The specific binding affinity and mode of interaction would be dictated by the complete substitution pattern on the aromatic ring.

Structure-Activity Relationship (SAR) studies are essential for the rational design of new molecules with optimized properties. In the context of compounds like 2-Amino-4-(methylsulphonyl)-5-nitrophenol, SAR studies would involve synthesizing a series of analogues with modifications to its functional groups to see how these changes affect a specific activity, such as color properties in dyes or biological activity.

For instance, in the rational design of photographic couplers or dyes, the substituents on the aminophenol ring are systematically varied. The table below illustrates how different functional groups on the core structure could be modified in an SAR study to tune the final properties.

| Position | Original Group | Potential Modification | Rationale for Modification |

| 1 | Hydroxyl (-OH) | Alkoxy (-OR) | To alter solubility and hydrogen bonding capability. |

| 2 | Amino (-NH2) | Acylamino (-NHCOR) | To modify reactivity and stability; key step in coupler synthesis. google.com |

| 4 | Methylsulfonyl (-SO2CH3) | Halogen (-Cl, -Br), Cyano (-CN) | To modulate the electronic effect, influencing color hue and lightfastness. google.com |

| 5 | Nitro (-NO2) | Amino (-NH2) via reduction | To introduce a new point for chemical attachment, such as a ballast group. google.com |

Such studies allow chemists to develop a predictive understanding of how molecular structure correlates with function, enabling the design of new compounds with desired characteristics, whether for improved dye stability or enhanced biological targeting. mdpi.com

Contributions to Specialized Chemical Fields

Beyond its general role as a synthetic intermediate, 2-Amino-4-(methylsulphonyl)-5-nitrophenol and its close relatives have made significant contributions to specific industrial fields.

In the field of photographic chemistry, 2-amino-5-nitrophenol derivatives are important intermediates for creating cyan-image-forming couplers. google.com These couplers are molecules that react with the oxidized form of a color developing agent to form a dye, in this case, a cyan-colored dye, as part of the photographic development process. google.com

The synthesis of a cyan dye-forming coupler often begins with an aminophenol derivative. For example, a related compound, 2-amino-4-chloro-5-nitrophenol, is reacted with an isocyanate to form a ureido group at the 2-amino position. google.com Subsequently, the nitro group is reduced to an amine, which then allows for the attachment of a large, bulky "ballast" group. google.com This ballast group serves to anchor the coupler molecule within the gelatin layers of the photographic film. The substituent at the 4-position, such as the methylsulfonyl group in 2-Amino-4-(methylsulphonyl)-5-nitrophenol, is known as a "coupling-off group" in some designs or as a modifier of the dye's properties. It plays a critical role in determining the final hue, stability, and lightfastness of the cyan dye that is formed. google.com

Future Research Directions and Methodological Innovations for 2 Amino 4 Methylsulphonyl 5 Nitrophenol

Green Chemistry Approaches to Synthesis and Derivatization

Traditional synthetic routes for nitroaromatic compounds often rely on harsh reagents and organic solvents, posing environmental and safety concerns. The principles of green chemistry offer a transformative approach to the synthesis and modification of 2-amino-4-(methylsulphonyl)-5-nitrophenol, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Future research should prioritize the development of eco-friendly synthetic methodologies. This includes exploring catalyst-free nitration reactions, which could significantly reduce the use of corrosive acids and heavy metal catalysts. paspk.org An investigation into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids could drastically lower the environmental footprint of the synthesis process. paspk.org For derivatization, particularly the reduction of the nitro group to form corresponding anilines, the use of green-fabricated metal nanoparticles (e.g., gold, silver, palladium) as catalysts presents a promising, efficient, and reusable alternative to conventional reducing agents. nih.govresearchgate.net These nanoparticles can be synthesized using plant extracts, which act as both reducing and capping agents, further enhancing the sustainability of the process. nih.govsciepublish.com Furthermore, biocatalysis and enzymatic transformations could offer highly selective and mild conditions for introducing or modifying functional groups on the molecule. Cascade reactions, where multiple synthetic steps are combined into a single, one-pot procedure, would improve atom economy and reduce waste, aligning with the core tenets of green chemistry. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Nitrophenols

| Feature | Conventional Methods | Green Chemistry Approaches |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free conditions. paspk.org |

| Catalysts | Strong acids (e.g., sulfuric acid), heavy metals | Biocatalysts, reusable metal nanoparticles. nih.govresearchgate.net |

| Reagents | Stoichiometric use of harsh chemicals | Use of green reductants like formic acid or molecular hydrogen. nih.gov |

| Process | Multi-step with isolation of intermediates | One-pot cascade reactions. nih.gov |

| Byproducts | Often produces hazardous waste | Aims for benign byproducts like water. nih.gov |

Advanced Characterization Beyond Conventional Spectroscopies

While conventional spectroscopic methods like Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis provide fundamental structural information, a deeper understanding of the electronic, vibrational, and solid-state properties of 2-amino-4-(methylsulphonyl)-5-nitrophenol requires more advanced characterization techniques. orgchemboulder.comlibretexts.org

Future studies should employ methods such as Raman spectroscopy to complement IR data, providing valuable insights into the vibrational modes of the nitro and sulphonyl groups, which are crucial for understanding intermolecular interactions. spiedigitallibrary.orgacs.org For unambiguous determination of the three-dimensional molecular structure and intermolecular packing in the solid state, single-crystal X-ray diffraction is indispensable. This technique can reveal precise bond lengths, bond angles, and hydrogen-bonding networks, which are critical for structure-property relationship studies. nih.gov

To probe the dynamics of the molecule, ultrafast transient absorption spectroscopy can be utilized to investigate the excited-state properties and relaxation pathways following photoexcitation. acs.org This is particularly relevant for understanding the photostability and potential photochemical applications of nitroaromatic compounds. Additionally, techniques like X-ray Photoelectron Spectroscopy (XPS) could provide detailed information about the elemental composition and chemical states of the atoms within the molecule.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting molecular properties and guiding the synthesis of new molecules with desired functionalities. rjpn.orgresearchgate.net Applying these methods to 2-amino-4-(methylsulphonyl)-5-nitrophenol can accelerate the discovery of novel derivatives with tailored electronic, optical, and biological properties.

Future computational work should focus on in-silico screening of virtual libraries of derivatives. By systematically modifying the functional groups on the parent molecule, researchers can calculate key quantum chemical descriptors to predict their behavior. Important parameters include:

HOMO-LUMO Energy Gap: This indicates the chemical reactivity and kinetic stability of the molecule. nih.gov

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions and intermolecular interactions. researchgate.net

Non-linear Optical (NLO) Properties: Calculations can predict the hyperpolarizability of derivatives, identifying candidates for materials with applications in optoelectronics. nih.gov

Absorption Spectra: Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra, helping to design new dyes and pigments with specific colors. nih.gov

These computational insights can prioritize synthetic targets, saving significant time and resources by focusing experimental efforts on the most promising candidates. researchgate.net For instance, DFT calculations can help design derivatives with specific electronic properties that enhance their binding affinity to a biological target or improve their performance as functional materials. rjpn.orgresearchgate.net

Table 2: Key Parameters from DFT Studies on Nitrophenol-related Compounds

| Parameter | Significance | Typical Application | Reference |

| HOMO-LUMO Gap | Predicts chemical reactivity and stability | Reactivity analysis, design of stable compounds | nih.gov |

| Mulliken Charges | Describes electron distribution on atoms | Understanding charge transfer and reaction sites | rjpn.org |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites | Predicting biological activity and hydrogen bonding | researchgate.net |

| Vibrational Frequencies | Simulates IR and Raman spectra | Aiding in the interpretation of experimental spectra | nih.gov |

| UV-Vis Absorption Wavelengths | Predicts electronic transitions | Design of dyes and optical materials | nih.gov |

Interdisciplinary Research Integrating Chemical and Biological Sciences

The true potential of 2-amino-4-(methylsulphonyl)-5-nitrophenol and its derivatives will likely be realized through synergistic, interdisciplinary research that bridges chemistry and biology. The presence of the nitro group, a moiety found in numerous biologically active compounds, suggests a rich field for exploration in medicinal chemistry and agrochemistry. nih.govresearchgate.netmdpi.com

Future research should involve the synthesis of a focused library of derivatives followed by systematic screening for various biological activities. Drawing inspiration from studies on analogous compounds, potential applications include:

Antifungal Agents: Derivatives of 2-amino-4-nitrophenol (B125904) have demonstrated fungicidal activity against various phytopathogenic fungi. researchgate.net A similar approach could be applied to the target compound, modifying its structure to enhance potency and selectivity.

Antibacterial Agents: The nitroaromatic scaffold is a well-known pharmacophore in antibacterial drugs. mdpi.com New derivatives could be tested against a panel of pathogenic bacteria, including drug-resistant strains.

Enzyme Inhibitors: The rational design of derivatives as inhibitors for specific enzymes is a promising avenue. For example, substituted heterocyclic compounds have been designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase for potential use as antitumor agents. nih.gov Computational docking studies could be used to predict the binding of novel derivatives to the active sites of enzymes relevant to various diseases.

Such endeavors require close collaboration between synthetic chemists, who will design and create the molecules, and biologists, who will perform the bioassays and elucidate the mechanisms of action. This integrated approach is essential for translating fundamental chemical knowledge into practical applications that can address challenges in medicine and agriculture.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-4-(methylsulphonyl)-5-nitrophenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nitration and sulfonation reactions. For example, nitration of 4-(methylsulphonyl)phenol derivatives followed by amination could yield the target compound. Purity optimization requires chromatographic techniques (e.g., HPLC or column chromatography) and recrystallization using solvents like ethanol/water mixtures. Purity verification via melting point analysis (mp 143–153°C for related aminophenols ) and spectroscopic methods (FTIR, NMR) is critical to minimize side products .

Q. What analytical techniques are most effective for characterizing 2-Amino-4-(methylsulphonyl)-5-nitrophenol?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify aromatic protons and sulfonyl/methyl groups. Compare with databases like PubChem (InChIKey: DOPJTDJKZNWLRB for 2-amino-5-nitrophenol analogs ).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical 231.05 g/mol for CHNOS).

- Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition points, referencing thermal profiles of structurally similar nitrophenols .

Advanced Research Questions

Q. How can crystallographic studies resolve molecular packing and hydrogen-bonding patterns in 2-Amino-4-(methylsulphonyl)-5-nitrophenol?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with Hirshfeld surface analysis can map intermolecular interactions (e.g., O–H···N hydrogen bonds). For example, cocrystal studies of 2-amino-5-nitropyridine with dinitrophenol revealed supramolecular assemblies stabilized by π-π stacking and hydrogen bonds . Apply similar protocols to analyze sulfonyl group interactions.

Q. What computational approaches predict the nonlinear optical (NLO) properties of 2-Amino-4-(methylsulphonyl)-5-nitrophenol?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can estimate hyperpolarizability (β) values, indicating NLO potential. Compare with cocrystal systems like 2-amino-5-nitropyridine, which showed enhanced β due to charge transfer . Molecular electrostatic potential (MEP) maps further reveal electron-deficient nitro groups as active sites for reactivity .

Q. How can researchers address contradictions in reported physical properties (e.g., melting points) for this compound?

- Methodological Answer : Variability often arises from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (inert atmosphere, anhydrous solvents) and validate purity via tandem techniques (e.g., HPLC-UV/MS). Cross-reference with high-purity commercial standards (e.g., Thermo Scientific Chemicals’ 95% purity guidelines for nitrophenol derivatives ).

Methodological Recommendations for Biological Studies

Q. How to evaluate the inhibitory activity of 2-Amino-4-(methylsulphonyl)-5-nitrophenol against bacterial enzymes?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., fluorescence-based assays for topoisomerase II) using purified bacterial enzymes. Compare IC values with known inhibitors. Molecular docking (AutoDock Vina) can predict binding affinities at catalytic sites, leveraging crystal structures from databases like PDB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.